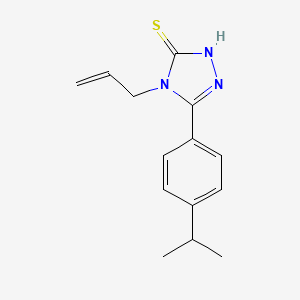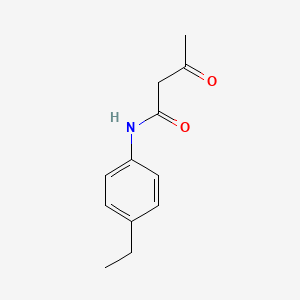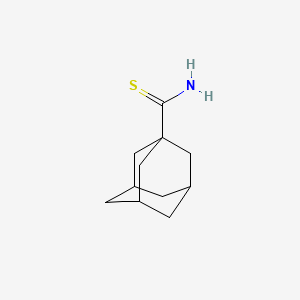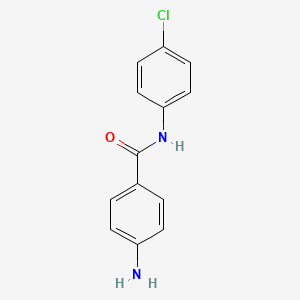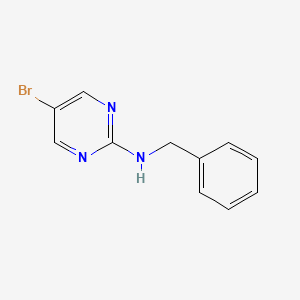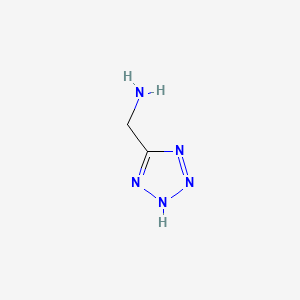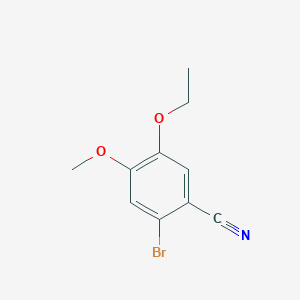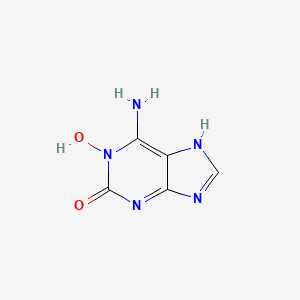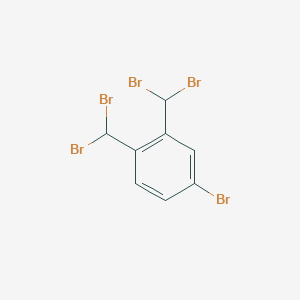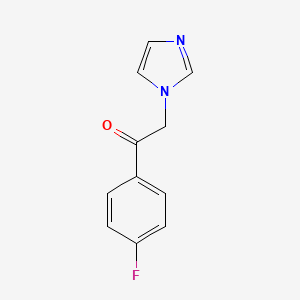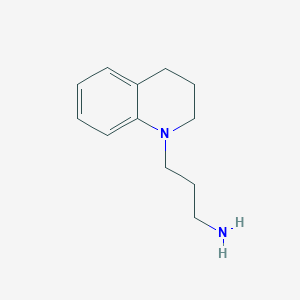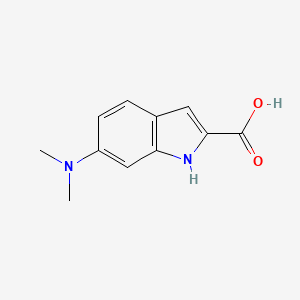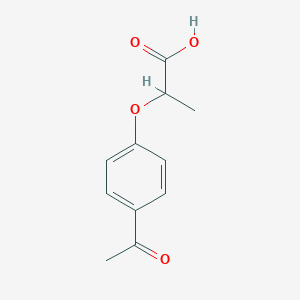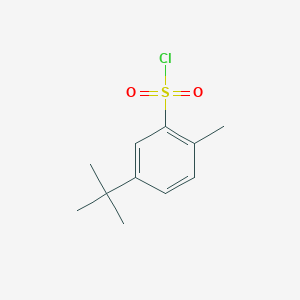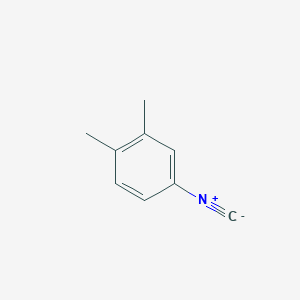
3,4-Dimethylphenyl isocyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethylphenyl isocyanide is a chemical compound with the CAS Number 51163-27-0 . It is a colorless to yellow liquid and has a molecular weight of 147.17 .
Synthesis Analysis
Isocyanides are valuable compounds for organic synthesis . A continuous flow approach has been developed to enable the synthesis, purification, and in-line reaction of isocyanides . This approach has been used to convert almost all combinations of educts into their products .Molecular Structure Analysis
The molecular structure of 3,4-Dimethylphenyl isocyanide conforms to its infrared spectrum . The refractive index at 20 °C is between 1.534 - 1.538 .Chemical Reactions Analysis
Aromatic isocyanides can be harnessed as visible-light photocatalysts in the α-amino C(sp3) H functionalization . The reaction with aromatic isocyanides proceeds upon direct photoexcitation, while aliphatic isocyanides can form a photo-active electron donor acceptor complex with aromatic amines .Physical And Chemical Properties Analysis
3,4-Dimethylphenyl isocyanide is a colorless to yellow liquid . It has a refractive index at 20 °C of 1.534 - 1.538 . The density of this compound is 1.051 g/mL at 25 °C .科学的研究の応用
Complex Formation and Mechanistic Study
3,4-Dimethylphenyl isocyanide has been involved in the study of complex formations and mechanisms, such as its insertion into the Palladium−Carbon bond of complexes containing bidentate nitrogen ligands. This research has provided valuable insights into the reaction mechanisms and kinetics of these processes (Delis et al., 1997).
Gold Complex Synthesis
Another application of 3,4-Dimethylphenyl isocyanide is in the synthesis of gold complexes. For example, it forms complexes with gold(I) chloride and gold(I) benzenethiolate, which are studied for their molecular structures and potential interactions, such as “aurophilic” interactions (Dyadchenko et al., 2010).
Reactivity with Molybdenum(IV) Complexes
Research has also been conducted on the synthesis and reactivity of molybdenum(IV) complexes with alkyl and aryl isocyanides, including 3,4-Dimethylphenyl isocyanide. This work includes the study of the structural and computational aspects of these complexes (Ison et al., 2005).
Synthesis of Sterically Congested Rings
3,4-Dimethylphenyl isocyanide is used in the synthesis of sterically congested rings. For example, it reacts with benzoyl isothiocyanate to form a ten-membered ring containing the S–S–S moiety (Yavari & Djahaniani, 2010).
Dimerization Studies
It has also been used in dimerization studies. For instance, the dimerization of 2,6-dimethylphenyl isocyanide by a double insertion with MeLi, followed by treatment with Me3SiCl, was studied to understand the molecular stabilization mechanisms (Loroño-González, 2006).
Catalytic Applications
3,4-Dimethylphenyl isocyanide has been utilized in the formation of titanium imido complexes, serving as catalysts for hydroamination reactions (Ong et al., 2002).
Spectroscopic Probing in Nanocrystal Growth
The compound's utility extends to spectroscopy, where it has been used as a probe to study heterogeneous nucleation and deposition in nanocrystal growth, particularly for palladium on silver nanocubes (Wu & Qin, 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-isocyano-1,2-dimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-7-4-5-9(10-3)6-8(7)2/h4-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFGGXRZRGFBCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+]#[C-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70412333 |
Source


|
| Record name | 3,4-dimethylphenyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70412333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylphenyl isocyanide | |
CAS RN |
602262-05-5 |
Source


|
| Record name | 4-Isocyano-1,2-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=602262-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-dimethylphenyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70412333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

